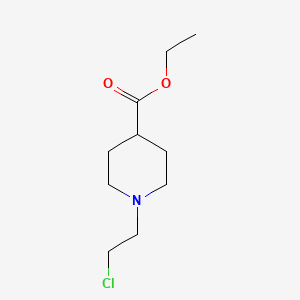
Desethyl tamoxifen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Desethyl tamoxifen is synthesized through the demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from tamoxifen . The reaction conditions typically involve the use of these enzymes in a suitable biological system or in vitro setup.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures engineered to express the necessary cytochrome P450 enzymes. This method ensures high yield and purity of the metabolite .
化学反応の分析
Types of Reactions: Desethyl tamoxifen undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to further metabolites such as 4-hydroxy-N-desmethyl tamoxifen.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Utilizes cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
4-Hydroxy-N-desmethyl tamoxifen: A potent metabolite with significant antiestrogenic activity.
Other minor metabolites: Formed through various side reactions and pathways.
科学的研究の応用
Desethyl tamoxifen has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.
Medicine: Explored for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.
作用機序
Desethyl tamoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This change alters the expression of estrogen-dependent genes, resulting in the inhibition of estrogen-mediated cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells . The compound also influences the levels of tumor growth factor α, insulin-like growth factor 1, and sex hormone-binding globulin, contributing to its overall antiestrogenic effects .
類似化合物との比較
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxy tamoxifen: Another active metabolite with potent antiestrogenic properties.
Endoxifen: A metabolite with higher potency and similar mechanism of action.
Norendoxifen: A potent aromatase inhibitor derived from tamoxifen.
Uniqueness of Desethyl Tamoxifen: this compound is unique due to its specific role in the metabolism of tamoxifen and its significant contribution to the overall therapeutic effects of tamoxifen therapy. Its ability to modulate estrogen receptor activity and induce apoptosis in breast cancer cells makes it a valuable compound in both research and clinical settings .
特性
IUPAC Name |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWMFOUQCRAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19957-51-8 |
Source


|
| Record name | Desethyl tamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)

